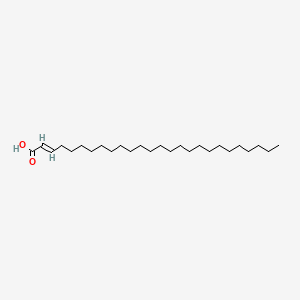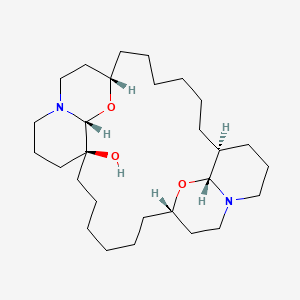
trans-2-Hexacosenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hexacosenoic acid is a hexacosenoic acid with the double bond at the 2-position. It is a hexacosenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Biomonitoring of Benzene Exposure
trans-2-Hexacosenoic acid, also known as trans,trans-muconic acid, has been identified as a minor benzene metabolite and is used as a biological indicator for benzene exposure. It's notably more specific than other metabolites like phenol and can be utilized to estimate benzene concentrations in the atmosphere, especially at lower levels, making it a reliable indicator for individual benzene exposure down to the ppm (parts per million) level (Ducos et al., 1992).
2. Quality Assurance in Biological Monitoring
The trans,trans-muconic acid is part of quality assurance programs for monitoring organic solvents and their metabolites. It's included in the analysis of spiked urine or urine samples collected from workers exposed to organic solvents, ensuring the quality and reliability of biomonitoring in occupational health settings (Valkonen & Kallio, 2002).
3. Impact on Fatty Acid Profiles in Specific Health Conditions
Trans-2-Hexacosenoic acid, identified as cis-17-hexacosenoic acid (C26:1) in studies, has been observed in altered concentrations in the erythrocyte membranes of patients with specific health conditions like alcoholism and crush syndrome. The abnormal ratio of this fatty acid and others in these conditions suggests alterations in fatty acid metabolism due to factors like oxidative stress or beta-oxidation disorders, indicating its potential as a biomarker in these conditions (Adachi et al., 1998), (Miwa et al., 1997).
4. Understanding Environmental Exposures
The use of trans,trans-muconic acid has been explored in assessing environmental exposures to pollutants like benzene. It's used in controlled exposure experiments to distinguish urinary metabolites associated with known exposure from background levels, providing a nuanced understanding of environmental pollutant metabolism and exposure risk (Weisel et al., 2003).
5. Improving Assessment of Benzene Exposure
Advancements in the analysis of trans,trans-muconic acid, such as improved clean-up procedures and high-performance liquid chromatography (HPLC) methods, have significantly enhanced the reliability and sensitivity of assessing benzene exposure, especially at lower concentration levels (Ducos et al., 1990).
Eigenschaften
CAS-Nummer |
26444-07-5 |
|---|---|
Produktname |
trans-2-Hexacosenoic acid |
Molekularformel |
C26H50O2 |
Molekulargewicht |
394.7 g/mol |
IUPAC-Name |
(E)-hexacos-2-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+ |
InChI-Schlüssel |
HMFPLNNQWZGXAH-OCOZRVBESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Synonyme |
1-hexacosenoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)

![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)




![(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1242607.png)
![3-({1-[3-(1H-Imidazol-2-ylamino)-propyl]-1H-indazole-5-carbonyl}-amino)-2-(2,4,6-trimethyl-benzenesulfonylamino)-propionic acid](/img/structure/B1242609.png)
![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
